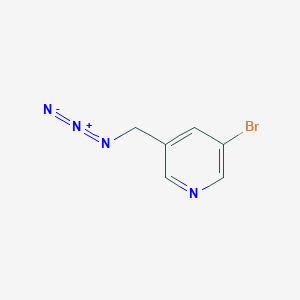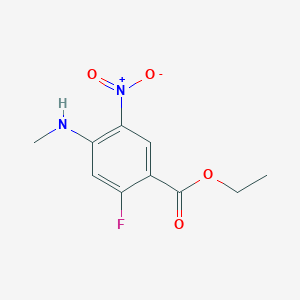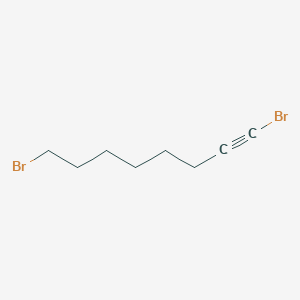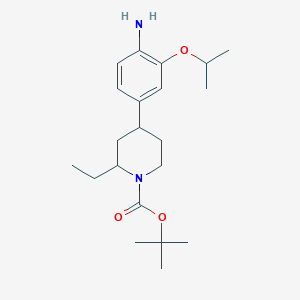
tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)-2-ethylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)-2-ethylpiperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, an amino group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)-2-ethylpiperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the amino group, and the esterification process. Common reagents used in these reactions include alkyl halides, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to efficient and cost-effective production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)-2-ethylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group and ester functional group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)-2-ethylpiperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)-2-ethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methylpropanol: A related compound with similar structural features.
4-Amino-3-(propan-2-yloxy)phenyl derivatives: Compounds with similar aromatic substitution patterns.
Piperidine carboxylates: Compounds with similar piperidine ring structures and ester functional groups.
Uniqueness
tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)-2-ethylpiperidine-1-carboxylate is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C21H34N2O3 |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)-2-ethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C21H34N2O3/c1-7-17-12-16(10-11-23(17)20(24)26-21(4,5)6)15-8-9-18(22)19(13-15)25-14(2)3/h8-9,13-14,16-17H,7,10-12,22H2,1-6H3 |
Clave InChI |
CWUKJEYJDUIJPD-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)N)OC(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
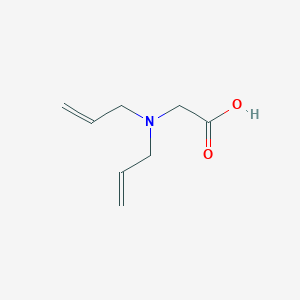
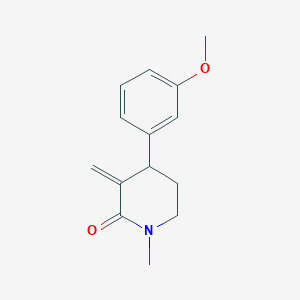
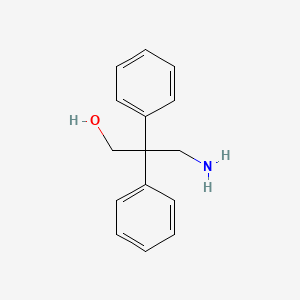

![N-Methyl-N-naphthalen-1-yl-N'-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B8539029.png)
![Acetamide,n-[3-[[5-amino-4-(phenylamino)-2-pyridinyl]oxy]phenyl]-](/img/structure/B8539038.png)
![4-[(Methylisopropylamino)methyl]benzonitrile](/img/structure/B8539040.png)
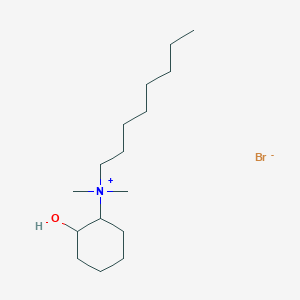
![tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)-2-phenylethyl]carbamate](/img/structure/B8539051.png)
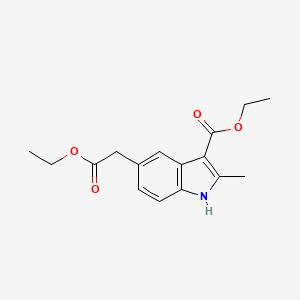
![Isoquinoline,6-[[1-(2-pyrimidinyl)-4-piperidinyl]oxy]-,hydrochloride](/img/structure/B8539055.png)
